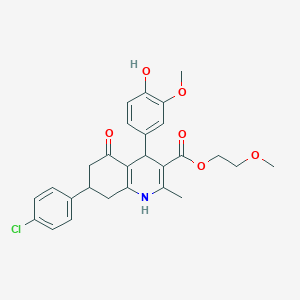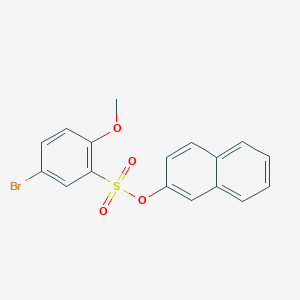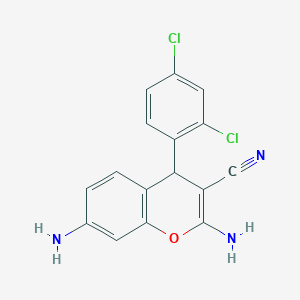![molecular formula C20H17N3O3 B5106062 N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BRD7389, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzochromene compounds and has been shown to exhibit potent inhibitory activity against several enzymes and proteins.
Mécanisme D'action
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide exerts its inhibitory effects by binding to the active site of its target enzymes and proteins, thereby preventing their normal function. For example, it inhibits histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression and chromatin structure. By inhibiting histone deacetylases, N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, thereby inhibiting tumor growth. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit antiviral activity against several viruses, including HIV-1 and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide in lab experiments is its potency and specificity. It exhibits potent inhibitory activity against several enzymes and proteins, making it a valuable tool for studying their functions. However, one limitation of using N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Orientations Futures
There are several potential future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of research is the development of more potent and selective inhibitors that can be used for therapeutic applications. Another area of research is the identification of new target enzymes and proteins that can be inhibited by N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide. Additionally, the use of N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves a multi-step process that includes the condensation of 2-aminobenzimidazole with 3-bromo-1-propanol to obtain the intermediate, 3-(1H-imidazol-1-yl)propyl bromide. This intermediate is then reacted with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid to yield the final product, N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent inhibitory activity against several enzymes and proteins, including histone deacetylases, bromodomain and extra-terminal domain proteins, and phosphodiesterases.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(22-8-3-10-23-11-9-21-13-23)17-12-16-15-5-2-1-4-14(15)6-7-18(16)26-20(17)25/h1-2,4-7,9,11-13H,3,8,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQFEXMSXZTSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5105980.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5105986.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)
![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)


![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)